cycloaspeptide A

Vue d'ensemble

Description

Le cycloaspeptide A est un pentapeptide bioactif isolé du champignon endophyte Penicillium janczewskii. Ses propriétés intrigantes ont attiré l’attention, en particulier en raison de son activité antiparasitaire rapportée .

Applications De Recherche Scientifique

Chemistry: Researchers explore cycloaspeptide A’s potential as a scaffold for designing new compounds with specific properties. Its unique structure makes it an exciting target for synthetic chemistry.

Biology and Medicine: this compound’s antiparasitic activity suggests potential applications in drug development. Investigating its mode of action and molecular targets could lead to novel therapies.

Industry: While not yet widely utilized, this compound’s bioactivity may inspire future applications in agriculture, pharmaceuticals, or materials science.

Mécanisme D'action

Le mécanisme précis par lequel le cycloaspeptide A exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles cellulaires spécifiques et des voies de signalisation.

Analyse Biochimique

Biochemical Properties

Cycloaspeptide A plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nonribosomal peptide synthetase, which is involved in its biosynthesis. The nonribosomal peptide synthetase preferentially accepts and incorporates N-methylated amino acids, which is crucial for the production of this compound . Additionally, this compound has been shown to interact with N-methyltransferase, which is involved in the methylation of specific amino acid residues within the peptide .

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to exhibit insecticidal activity, which suggests its potential impact on insect cells. In mammalian cells, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in stress response and apoptosis . This compound also affects cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, to exert its effects. One of the primary mechanisms is the inhibition of enzyme activity, which can lead to changes in cellular processes. This compound has been shown to inhibit the activity of certain proteases, which are involved in protein degradation and turnover . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as insecticidal activity and anti-malarial properties . At high doses, this compound can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with neurotoxic effects in certain animal models . Threshold effects have also been observed, where a specific dosage is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the incorporation of N-methylated amino acids by nonribosomal peptide synthetase . Additionally, this compound interacts with enzymes such as N-methyltransferase, which is involved in the methylation of specific amino acid residues . These interactions influence the metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and effects . For example, this compound has been shown to accumulate in insect tissues, where it exerts its insecticidal activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The targeting of this compound to specific compartments or organelles is mediated by targeting signals and post-translational modifications . For instance, this compound has been observed to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The subcellular localization of this compound is crucial for its biological activity and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse du cycloaspeptide A implique une synthétase non ribosomale de peptides (NRPS) minimale à 5 modules et un nouveau type de N-méthyltransférase trans-agissant (N-MeT) . Ces enzymes travaillent ensemble pour assembler le squelette peptidique et introduire des acides aminés N-méthylés.

Méthodes de production industrielle : Si les méthodes de production à l’échelle industrielle du this compound ne sont pas largement documentées, les progrès de la recherche ont permis de contrôler l’approvisionnement en substrats et d’augmenter les rendements de métabolites spécifiques, y compris des analogues fluorés novateurs .

Analyse Des Réactions Chimiques

Le cycloaspeptide A subit diverses réactions, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions restent un domaine d’étude actif. Les principaux produits formés à partir de ces réactions contribuent à ses activités biologiques diverses.

4. Applications de la recherche scientifique

Chimie : Les chercheurs explorent le potentiel du this compound comme échafaudage pour la conception de nouveaux composés aux propriétés spécifiques. Sa structure unique en fait une cible excitante pour la chimie synthétique.

Biologie et médecine : L’activité antiparasitaire du this compound suggère des applications potentielles dans le développement de médicaments. L’étude de son mode d’action et de ses cibles moléculaires pourrait conduire à de nouvelles thérapies.

Industrie : Bien que son utilisation ne soit pas encore généralisée, la bioactivité du this compound pourrait inspirer de futures applications en agriculture, en pharmacie ou en science des matériaux.

Comparaison Avec Des Composés Similaires

Le cycloaspeptide A se distingue par sa structure unique et son activité antiparasitaire. Des composés similaires comprennent d’autres peptides cycliques, mais aucun ne partage sa combinaison exacte de caractéristiques.

Propriétés

IUPAC Name |

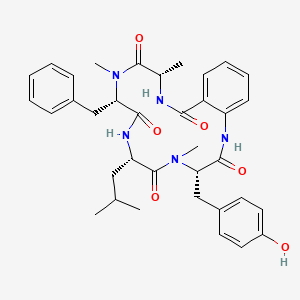

(4S,7S,10S,13S)-10-benzyl-4-[(4-hydroxyphenyl)methyl]-5,11,13-trimethyl-7-(2-methylpropyl)-2,5,8,11,14-pentazabicyclo[14.4.0]icosa-1(20),16,18-triene-3,6,9,12,15-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O6/c1-22(2)19-29-36(47)41(5)31(21-25-15-17-26(42)18-16-25)33(44)38-28-14-10-9-13-27(28)32(43)37-23(3)35(46)40(4)30(34(45)39-29)20-24-11-7-6-8-12-24/h6-18,22-23,29-31,42H,19-21H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/t23-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQAUFZWGKHGZ-IAURBROLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017535 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109171-13-3 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cycloaspeptide A and where is it found?

A1: this compound is a cyclic pentapeptide first isolated from the fungus Aspergillus sp. NE-45. [] It has since been discovered in various other fungal species, including Penicillium janczewskii, a fungus found in the Chilean gymnosperm Prumnopitys andina. [] Interestingly, it has also been identified in the marine bacterium Salinispora arenicola, suggesting a potential role for horizontal gene transfer between fungi and bacteria. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C36H43N5O6. Its molecular weight is 637.76 g/mol. []

Q3: Has the structure of this compound been confirmed by any methods?

A3: Yes, the structure of this compound has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] Its three-dimensional structure has also been determined through X-ray crystallography. []

Q4: Does this compound exhibit any biological activities?

A4: While initial studies on this compound did not reveal significant cytotoxicity, [] later investigations have shown that it, along with related cycloaspeptides F and G, display cytotoxic effects against HeLa and MCF7 cancer cell lines. []

Q5: Are there any known insecticidal activities associated with cycloaspeptides?

A5: Yes, a related compound, cycloaspeptide E, which differs from this compound by the absence of a tyrosine moiety, has shown insecticidal activity. This discovery marked the first report of insecticidal activity within the cycloaspeptide family. []

Q6: Have any studies explored the biosynthesis of this compound?

A6: Yes, research has focused on understanding the biosynthetic pathway of cycloaspeptides. Notably, the identification of a pathway-specific N-methyl transferase within the cycloaspeptide gene cluster has provided insights into the mechanism of N-methylation during cycloaspeptide biosynthesis. []

Q7: How does the structure of cycloaspeptides affect their activity?

A7: The structure-activity relationship (SAR) of cycloaspeptides is an active area of research. Studies have demonstrated that modifications to the peptide backbone, such as the removal of the tyrosine moiety in cycloaspeptide E, can significantly alter its biological activity, including introducing insecticidal properties. []

Q8: Have there been any attempts to synthesize this compound or its analogues?

A8: Yes, researchers have successfully developed both total and partial synthetic routes for this compound and its analogues. For instance, cycloaspeptide E has been synthesized both partially from this compound and totally from methyl alaninate hydrochloride. [] Additionally, a palladium-catalyzed method has been developed for the β-C(sp3)-H arylation of N-protected N-methyl alanines, enabling the synthesis of various this compound analogues for SAR studies. []

Q9: Are there any computational studies on cycloaspeptides?

A9: Computational chemistry has played a role in understanding the conformational preferences of cycloaspeptides. Density functional theory (DFT) calculations have been used to investigate the stable conformations of cycloaspeptide G, providing insights into its vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. [] Further DFT studies, incorporating dispersion correction and ECD spectral confirmation, have explored the stable conformers of cycloaspeptides A, D, and G. []

Q10: Are there any known environmental risks associated with cycloaspeptides?

A10: The entomopathogenic fungi Isaria fumosorosea and Isaria farinosa are known to produce cycloaspeptides. While considered generally safe as biocontrol agents, there are concerns about the potential environmental risks associated with their secondary metabolites, including cycloaspeptides. [] Further research is needed to fully assess the ecotoxicological effects of cycloaspeptides and develop strategies for mitigating potential negative impacts on the environment.

Q11: What analytical techniques are used to study cycloaspeptides?

A11: Various analytical techniques are employed to characterize and quantify cycloaspeptides. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS). [] Additionally, high-speed countercurrent chromatography (HSCCC) and preparative HPLC have been utilized for the isolation and purification of cycloaspeptides from complex mixtures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.